R 32792

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

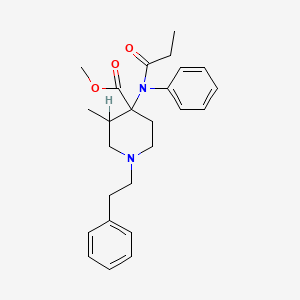

R 32792, also known as Lofentanil, is a synthetic opioid compound with the chemical formula and a molecular weight of 408.5 g/mol. Its IUPAC name is methyl (3S,4R)-3-methyl-1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate. This compound is characterized by its complex structure, which includes a piperidine ring and various functional groups that contribute to its pharmacological properties. It is primarily utilized in research settings and is not intended for therapeutic applications in humans or animals.

- Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and alcohols.

- Reduction: The ketone or amide functionalities may be reduced to form alcohols or amines, respectively.

- Substitution Reactions: The aniline moiety can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents.

These reactions are essential for the synthesis of derivatives and analogs that may exhibit varying biological activities.

The synthesis of R 32792 typically involves multi-step organic reactions:

- Formation of the Piperidine Ring: Starting materials undergo cyclization to form the piperidine structure.

- Alkylation: The introduction of the phenylethyl group is achieved through alkylation reactions.

- Esterification: The carboxylic acid component is formed through esterification with methanol or other alcohols.

- Amidation: The final step often involves the formation of amide bonds with aniline derivatives.

These steps can vary based on the specific synthetic route chosen by researchers.

R 32792 is primarily used in research settings to study opioid receptor interactions and to develop new analgesic drugs. Its unique structure allows researchers to explore modifications that could lead to compounds with improved efficacy or reduced side effects. Additionally, it may serve as a reference compound in pharmacological studies related to pain management and opioid pharmacology.

Interaction studies involving R 32792 focus on its binding affinity and activity at opioid receptors. Research has shown that it has a high affinity for mu-opioid receptors, which mediates its analgesic effects. Studies also investigate potential interactions with other receptors and pathways that may influence its pharmacological profile, including:

- Cross-reactivity with delta and kappa opioid receptors

- Effects on neurotransmitter release in pain pathways

These studies are crucial for understanding the compound's safety profile and potential therapeutic applications.

Similar compounds to R 32792 include:

- Fentanyl: A well-known synthetic opioid with similar analgesic properties but different structural characteristics.

- Sufentanil: An even more potent analog of fentanyl, used primarily in surgical settings.

- Alfentanil: A shorter-acting opioid used for pain management during anesthesia.

| Compound | Structure Complexity | Potency (compared to morphine) | Primary Use |

|---|---|---|---|

| R 32792 | High | Very High | Research |

| Fentanyl | Moderate | High | Pain management |

| Sufentanil | High | Extremely High | Surgical anesthesia |

| Alfentanil | Moderate | Moderate | Anesthesia |

R 32792's uniqueness lies in its specific molecular structure that allows for targeted receptor interaction, potentially leading to distinct pharmacological profiles compared to its analogs.

Purity

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

Therapeutic Uses

The efficacy and safety of IM lofentanil, the most potent morphinomimetic drug available, for rapid control of postoperative pain was compared with IM piritramide and placebo in a study of 120 patients. Piritramide 7.5 mg and 15 mg, lofentanil 0.25 micrograms, 0.50 micrograms and 0.75 micrograms had a rapid onset of analgesic effect. Significant differences in pain intensity and pain relief when compared to placebo were observed at each observation period for each drug. Piritramide 15 mg is significantly more effective at 4, 5 and 6 hours when compared to lofentanil 0.75 micrograms, thus having a longer lasting effect than lofentanil 0.75 micrograms. There were no significant differences in pain relief between the different doses of lofentanil or between the different doses of piritramide. Side effects of very low incidence included nausea, vomiting and sedation in both piritramide and lofentanil groups.

Sixty postoperative orthopedic patients were randomly assigned to three equal groups to study, in a double-blind fashion, the analgesic effects, durations of action and side effects of the extradural administration of lofentanil 5 micrograms, buprenorphine 0.3 mg or physiological saline. No systemic analgesics were given before, during or after surgery, and all the patients had operations on the lower extremities under extradural analgesia (lignocaine and bupivacaine). Eleven millilitre of the test drug was injected at T12-L1 as soon as pain occurred in the postoperative period. We observed a long duration of action and a marked analgesic effect with lofentanil, a shorter duration of action and less pain suppression with buprenorphine and a rather marked placebo effect after saline. The only side effect noticed in this study was drowsiness in three patients in the lofentanil group and in two patients in the buprenorphine group.

MeSH Pharmacological Classification

Mechanism of Action

We determined the binding domains of sufentanil and lofentanil in the mu opioid receptor by comparing their binding affinities to seven mu/delta and six mu/kappa chimeric receptors with those to mu, delta and kappa opioid receptors. TMHs 6 and 7 and the e3 loop of the mu opioid receptor were important for selective binding of sufentanil and lofentanil to the mu over the kappa receptor. TMHs 1-3 and the e1 loop of the mu opioid receptor conferred binding selectivity for sufentanil over the delta receptor. Thus, the region that conferred binding selectivity for sufentanil differs, depending on chimeras used. In addition, the interaction TMHs 1-3 and TMHs 6-7 was crucial for the high affinity binding of these two ligands. These two regions are likely to contain sites of interaction with the ligands or to confer conformations specific to the mu receptor.

Nociceptin (orphanin FQ) is the recently discovered peptide agonist for the orphan receptor opioid receptor-like 1 (ORL1). Despite the high sequence homology between ORL1 and the opioid receptors, most opioids lack affinity for the nociceptin receptor. The affinity and functional profile of opioids possessing activity at the nociceptin receptor was determined using (3)H-nociceptin and nociceptin-stimulated (35)S-GTPgammaS binding. The mu-opioid receptor-selective agonist lofentanil potently and competitively displaced [3H]nociceptin at rat brain receptors (IC(50) 62 nM). Lofentanil exhibited full agonism for enhancement of (35)S-GTPgammaS binding to human recombinant ORL1 receptors (EC(50) 50 nM). The related piperidines ohmefentanyl and sufentanil and the nonselective opioid receptor agonist etorphine were less potent nociceptin receptor agonists. The kappa(1)+kappa(3)-opioid receptor agonist/mu-opioid receptor antagonist naloxone benzoylhydrazone was a pure antagonist at both rat brain and human ORL1 receptors. The nonselective opioid receptor partial agonist buprenorphine and the nonselective opioid receptor antagonist (-)-quadazocine exhibited pure antagonism at rat brain receptors, but displayed partial agonism at human ORL1 receptors. Thus, opioids displaying full agonism at the nociceptin receptor are also opioid receptor agonists, whereas opioids that are antagonists or partial agonists at the nociceptin receptor show antagonism or partial agonism at opioid receptors. In addition, the stereospecificity required at opioid receptors appears to be retained at the nociceptin receptor, since (+)-quadazocine is inactive at both receptors. These findings illustrate the structural and functional homology of the opioid recognition site on these two receptor classes and suggest that opioids may provide leads for the design of nonpeptide nociceptin receptor agonists and antagonists lacking affinity for the classical opioid receptors.

There was stereospecific binding of (3)H-lofentanil (KD value = 1.53 nM) to membranes of neuroblastoma-glioma NG 108-15 cells which are known to bear high affinity binding sites for enkephalin derivatives (delta-opiate receptor subtype). There was no high affinity specific binding of the mu-opiate specific ligand (3)H-sufentanil. The specific binding of (3)H-lofentanil to delta-opiate receptor subtype was down-regulated (decrease in Bmax value without change in the KD value) after prolonged incubation of the cells in the presence of leu- and met- enkephalin (0.1 uM). There was no down-regulation of the opiate receptors (3)H-lofentanil and (3)H-D-ala-D-leu-enkephalin specific binding) after incubation of NG 108-15 cells with drugs from the fentanyl series (alfentanil or sufentanil). In cultured neurones from rat forebrain (15 day old embryos), the (3)H-lofentanil binding was specific with high affinity (KD: 0.048 nM) and a slow dissociation rate similar to that in adult rat cortex. Drugs of the fentanyl series (4-anilino-piperidines) were potent displacers whereas agonists of the delta- (enkephalin derivatives), sigma- (phencyclidine, haloperidol, 3-hydroxyphenyl-propylpiperidine) or K- (U 50488) opiate sites had a low affinity (Ki greater than 0.5 uM) for (3)H-lofentanil specific binding sites. Since there was also specific binding of (3)H-sufentanil, the opiate receptors in cultured neurones seem to be mainly of the mu-subtype and this is consistent with the ontogeny of opiate receptors subtypes. These receptors were down-regulated after incubation in the presence of etorphine, sufentanil and alfentanil but not enkephalin derivatives.

Vapor Pressure

Other CAS

Absorption Distribution and Excretion

The in vivo binding of (3)H-lofentanil was studied in various regions of the brain in rat. After intravenous injection of (3)H-lofentanil the disposition of the labelled drug in the brain paralleled exactly the regional distribution of opiate receptors measured in in vitro binding assays. The labelling was saturable and could be prevented by naloxone when given before (3)H-lofentanil, in all the regions except in the cerebellum. The long-lasting occurrence of the specific labelling was entirely compatible with the extremely slow dissociation rate of lofentanil and its long duration of action. This explains why (3)H-lofentanil is not displaceable by naloxone in vivo. Subcellular fractionation experiments revealed that all the labelling in the frontal cortex but not in the cerebellum was particulate-bound and entirely displaceable by naloxone. The advantages of (3)H-lofentanil in vivo are its extremely low non-specific binding and its ability to reveal very low occupancy of opiate receptors in brain.

The in vitro plasma protein binding and distribution in blood of fentanyl and three analogues were studied in rats, dogs and healthy volunteers. In human plasma, 84.4% of fentanyl was bound, 92.5% of sufentanil, 92.1% of alfentanil and 93.6% of lofentanil. Plasma protein binding of the four analgesics was independent of their concentration over the whole therapeutic range. Plasma protein binding of alfentanil was much less pH dependent than that of the three other analgesics. Attention was drawn to the possible contribution of the "acute phase" protein alpha 1-acid glycoprotein (alpha 1-AGP), of lipoproteins and of blood cells to the binding of fentanyl and its analogues in blood.

The influence of the pH of the incubation medium on the cellular accumulation of tritiated fentanyl, lofentanil, and alfentanil was investigated in isolated guinea pig atria. Fentanyl and lofentanil accumulated in atrial tissue up to about 30- and 50-fold, respectively. The amount of drug bound when equilibrium was attained was found to be dependent upon the pH of the medium. By plotting binding equilibria v. pH of the bath, curves were obtained which resembled titration curves. Half-maximal binding was attained at pH values close to the pKa values of fentanyl and lofentanil. Alfentanil was found to accumulate less. The uptake by the tissue was strongly proportional to the extracellular concentration. Atria equilibrated with fentanyl at pH 8.5 released the compound rapidly when exposed to a pH of 7.0, even in the continuous presence of fentanyl in the bath. The consequences of the findings for in vivo conditions are discussed with respect to a possible augmentation of the actions of fentanyl by respiratory acidosis.

Associated Chemicals

Wikipedia

General Manufacturing Information

Dates

2: Maloteaux JM, Octave JN, Laterre EC, Laduron PM. Down-regulation of 3H-lofentanil binding to opiate receptors in different cultured neuronal cells. Naunyn Schmiedebergs Arch Pharmacol. 1989 Jan-Feb;339(1-2):192-9. PubMed PMID: 2566925.

3: Meert TF, Lu HR, van Craenndonck H, Janssen PA. Comparison between epidural fentanyl, sufentanil, carfentanil, lofentanil and alfentanil in the rat: analgesia and other in vivo effects. Eur J Anaesthesiol. 1988 Sep;5(5):313-21. PubMed PMID: 2905988.

4: Laduron PM, Poncet J, Janssen PF. Opiate receptors in brain labelled in vivo with [3H]lofentanil. Neuropharmacology. 1985 Jul;24(7):617-20. PubMed PMID: 2862603.

5: Lüllmann H, Martins BS, Peters T. pH-dependent accumulation of fentanyl, lofentanil and alfentanil by beating guinea pig atria. Br J Anaesth. 1985 Oct;57(10):1012-7. PubMed PMID: 2864047.

6: Durant PA, Yaksh TL. Epidural injections of bupivacaine, morphine, fentanyl, lofentanil, and DADL in chronically implanted rats: a pharmacologic and pathologic study. Anesthesiology. 1986 Jan;64(1):43-53. PubMed PMID: 2867721.

7: Gommeren W, Leysen JE. Binding properties of 3H-lofentanil at the opiate receptor. Arch Int Pharmacodyn Ther. 1982 Jul;258(1):171-3. PubMed PMID: 6291471.

8: Laduron PM, Janssen PF. Axoplasmic transport and possible recycling of opiate receptors labelled with 3H-lofentanil. Life Sci. 1982 Aug 2;31(5):457-62. PubMed PMID: 6182434.

9: Meuldermans WE, Hurkmans RM, Heykants JJ. Plasma protein binding and distribution of fentanyl, sufentanil, alfentanil and lofentanil in blood. Arch Int Pharmacodyn Ther. 1982 May;257(1):4-19. PubMed PMID: 6214227.

10: Ilien B, Gommeren W, Leysen JE, Laduron PM. Solubilized opiate receptors labelled with 3H-lofentanil. Arch Int Pharmacodyn Ther. 1982 Aug;258(2):313-6. PubMed PMID: 6291473.

11: Bilsback P, Rolly G, Tampubolon O. Efficacy of the extradural administration of lofentanil, buprenorphine or saline in the management of postoperative pain. A double-blind study. Br J Anaesth. 1985 Oct;57(10):943-8. PubMed PMID: 2864048.

12: Wootton R, Cross G, Wood S, West CD. An analgesiometry system for use in rabbits with some preliminary data on the effects of buprenorphine and lofentanil. Lab Anim. 1988 Jul;22(3):217-22. PubMed PMID: 3172701.

13: Lembeck F, Donnerer J. Opioid control of the function of primary afferent substance P fibres. Eur J Pharmacol. 1985 Aug 27;114(3):241-6. PubMed PMID: 2415368.

14: Brase DA. Unequal opiate cross-tolerance to morphine in the locomotor-activation model in the mouse. Neuropharmacology. 1986 Mar;25(3):297-304. PubMed PMID: 2871515.

15: Stanley TH, Leysen J, Niemegeers CJ, Pace NL. Narcotic dosage and central nervous system opiate receptor binding. Anesth Analg. 1983 Aug;62(8):705-9. PubMed PMID: 6135373.

16: Yaksh TL, Noueihed RY, Durant PA. Studies of the pharmacology and pathology of intrathecally administered 4-anilinopiperidine analogues and morphine in the rat and cat. Anesthesiology. 1986 Jan;64(1):54-66. PubMed PMID: 2867722.

17: Hawkinson JE, Acosta-Burruel M, Espitia SA. Opioid activity profiles indicate similarities between the nociceptin/orphanin FQ and opioid receptors. Eur J Pharmacol. 2000 Feb 18;389(2-3):107-14. PubMed PMID: 10688973.

18: Gharagozlou P, Demirci H, David Clark J, Lameh J. Activity of opioid ligands in cells expressing cloned mu opioid receptors. BMC Pharmacol. 2003 Jan 4;3:1. doi: 10.1186/1471-2210-3-1. Epub 2003 Jan 4. PubMed PMID: 12513698; PubMed Central PMCID: PMC140036.

19: Hewson G, Bradley PB. The effects of anilidopiperidine analgesics on single respiratory and non-respiratory neurones in the brain stem of the rat. Life Sci. 1982 Nov 15-22;31(20-21):2335-8. PubMed PMID: 6131360.

20: Zhu J, Xue JC, Law PY, Claude PA, Luo LY, Yin J, Chen C, Liu-Chen LY. The region in the mu opioid receptor conferring selectivity for sufentanil over the delta receptor is different from that over the kappa receptor. FEBS Lett. 1996 Apr 15;384(2):198-202. PubMed PMID: 8612823.